Cerium(IV) sulfate

Overview

Description

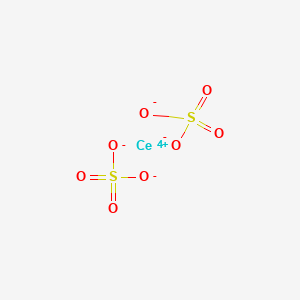

Cerium(IV) sulfate (Ce(SO₄)₂) is a highly versatile inorganic compound primarily recognized for its strong oxidizing properties in acidic media. It exists in anhydrous and hydrated forms (e.g., tetrahydrate, Ce(SO₄)₂·4H₂O) and appears as a yellow to orange crystalline solid . The compound is moderately soluble in water (9.84 g/100 mL at 20°C) and dilute sulfuric acid but hydrolyzes in neutral solutions, depositing cerium(IV) oxide (CeO₂) . Its molar mass is 332.24 g/mol (anhydrous) and 404.30 g/mol (tetrahydrate), with a density of 3.01–3.91 g/cm³ depending on hydration .

Preparation Methods

Industrial-Scale Synthesis Using Cerium Hydroxide

A patented approach (CN101633514A) optimizes the synthesis of anhydrous cerium(IV) sulfate (Ce(SO₄)₂) using high-purity cerium hydroxide (Ce(OH)₄) as the precursor . This method addresses environmental and scalability limitations of the traditional route.

Acid Dissolution and Concentration

Cerium hydroxide is dissolved in industrial-grade sulfuric acid under controlled conditions:

| Parameter | Range |

|---|---|

| H⁺ concentration | 9.1–9.2 mol/L |

| Ce⁴⁺ concentration | 1.05–1.16 mol/L |

| Temperature | 70–80°C |

| Dissolution time | 30–60 minutes |

The acidic solution is then concentrated at >95°C for 10–15 minutes to initiate crystallization .

Crystallization and Dehydration

Cooling the concentrated solution to 30–35°C precipitates crystalline ceric sulfate, which is filtered and dehydrated in a crucible at 200–250°C. This step removes bound water, yielding anhydrous Ce(SO₄)₂ with a purity >99.98% and total rare earth oxide (TREO) content >51% .

Advantages over traditional methods :

-

Reduced environmental impact : Closed-loop recycling of mother liquor minimizes waste.

-

Higher solubility : Anhydrous product exhibits 10× greater solubility in methanesulfonic acid compared to hydrated forms .

-

Scalability : Batch processing in enamel reactors accommodates industrial production.

Comparative Analysis of Synthesis Methods

The table below contrasts key metrics of the two primary methods:

| Metric | Traditional (CeO₂ Route) | Industrial (Ce(OH)₄ Route) |

|---|---|---|

| Starting material cost | Moderate | Low (utilizes byproducts) |

| Reaction time | 4–6 hours | 1–2 hours |

| Yield | 85–90% | 92–95% |

| Purity (Ce⁴⁺) | 99.5% | 99.98% |

| Energy consumption | High (calcination) | Moderate (low-temperature) |

The industrial method’s efficiency stems from avoiding high-temperature calcination and leveraging cerium hydroxide’s higher reactivity. However, the traditional route remains relevant for small-scale laboratory synthesis due to its simplicity .

Emerging Applications Influencing Synthesis Design

Recent studies highlight this compound’s role as a heterogeneous catalyst in multicomponent organic reactions, such as Hantzsch polyhydroquinoline synthesis . This application demands catalysts with high surface area and thermal stability, driving innovation in dehydration techniques. For instance, spray-drying ceric sulfate solutions produces mesoporous nanoparticles (<50 nm) with enhanced catalytic activity .

Chemical Reactions Analysis

Redox Behavior and Coordination Chemistry

Cerium(IV) sulfate undergoes redox reactions via the Ce⁴⁺/Ce³⁺ couple, with structural changes in its coordination shell:

-

Ce⁴+ Coordination : Ce⁴⁺ forms complexes with bisulfate (HSO₄⁻) and water in sulfuric acid. EXAFS data confirms a coordination shell containing 3–4 bisulfate ligands and 5–6 water molecules .

-

Ce³+ Coordination : Ce³⁺ is exclusively hydrated with nine water molecules .

-

Redox Mechanism :

Key Oxidation Reactions

This compound participates in diverse oxidation reactions (Table 1):

Dissolution of Cerium(IV) Oxide

The conversion of CeO₂ to Ce(SO₄)₂ in H₂SO₄ follows a shrinking core model :

Electrochemical Kinetics

-

Redox Potential : Shifts negatively with increasing H₂SO₄ concentration (Table 2) .

-

Electrode Kinetics : Slow electron transfer on carbon electrodes, limiting utility in redox flow batteries .

Solubility Trends

| H₂SO₄ (M) | Temperature (°C) | Ce(SO₄)₂ Solubility (mol/L) |

|---|---|---|

| 8 | 20 | 0.12 |

| 12 | 40 | 0.09 |

| 8 | 60 | 0.04 |

Stability

Scientific Research Applications

Catalysis

Cerium(IV) sulfate serves as an effective catalyst in numerous chemical reactions. Its ability to enhance reaction rates and yields makes it valuable in organic synthesis and industrial processes.

- Applications in Organic Chemistry:

Materials Science

This compound plays a crucial role in the production of advanced materials:

- Glass and Ceramics:

- Thin-Film Coatings:

Environmental Applications

The compound is significant in environmental protection efforts:

- Wastewater Treatment:

- Catalysts for Emission Control:

Pharmaceutical Applications

In the pharmaceutical industry, this compound is used for:

- Drug Development:

Industrial Applications

This compound is also widely used in various industrial processes:

- Metallurgy:

- Glass Polishing:

Data Tables

| Parameter | Values |

|---|---|

| Agitation Speed (rpm) | 150; 250; 550; ...; 1050 |

| Sulfuric Acid Concentration | 8; 10; 12 mol/dm³ |

| Reaction Temperature (°C) | 105; 115; ...; 135 |

| Initial Amount of Cerium(IV) Oxide (mol/dm³) | 0.04; ...; 0.28 |

Case Studies

Case Study: Conversion of Cerium(IV) Oxide to this compound

A study investigated the conversion process of cerium(IV) oxide into this compound using sulfuric acid solutions. The findings indicated that increasing sulfuric acid concentration enhanced the dissolution rate of cerium(IV) oxide, leading to higher yields of this compound precipitate. The study concluded that controlling reaction parameters such as temperature and acid concentration is critical for optimizing production efficiency .

Mechanism of Action

Cerium(IV) sulfate can be compared with other cerium compounds, such as cerium(IV) ammonium sulfate and cerium(IV) nitrate.

Cerium(IV) Ammonium Sulfate: This compound is similar to this compound in terms of its oxidizing properties and applications in analytical chemistry.

Cerium(IV) Nitrate: This compound is another strong oxidizing agent and is used in various industrial and research applications.

Uniqueness of this compound: this compound is unique due to its moderate solubility in water and its ability to form stable hydrated forms. Its strong oxidizing properties make it valuable in various analytical and industrial applications, particularly in redox titrations and nanoparticle synthesis .

Comparison with Similar Compounds

Solubility and Stability

Key Differences :

- Solubility : Ce(IV) sulfate is less soluble than Ce(III) sulfate due to the higher charge density of Ce⁴⁺, which promotes hydrolysis .

- Stability : Ce(IV) sulfate is unstable in neutral aqueous solutions but stable in concentrated H₂SO₄. In contrast, Ce(III) sulfate remains stable across a broader pH range .

Oxidative Strength

Comparison :

- Ce(IV) sulfate’s oxidizing power is slightly lower than ammonium cerium(IV) nitrate but higher than Ce(III) compounds. Its advantage lies in its specificity for sulfonic acid media, minimizing side reactions .

Analytical Performance

Biological Activity

Cerium(IV) sulfate (Ce(SO₄)₂) is an inorganic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant studies and data.

This compound is typically synthesized from cerium(IV) oxide in sulfuric acid solutions. The conversion process involves the dissolution of cerium oxide and subsequent precipitation of cerium sulfate. The solubility of this compound is influenced by factors such as sulfuric acid concentration and temperature, with higher acid concentrations leading to decreased solubility due to the common ion effect .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly when complexed with ligands such as 8-hydroxyquinoline. The complex demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through in vitro assays, revealing that the cerium complex exhibited a stronger effect on Gram-negative bacteria compared to Gram-positive bacteria .

Table 1: Antibacterial Activity of Cerium(IV) Complexes

| Bacterial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 1 | Moderate |

| Escherichia coli | 0.5 | High |

| Klebsiella spp. | 2 | Moderate |

| Pseudomonas spp. | 5 | Low |

Antioxidant Properties

This compound has also been investigated for its antioxidant capabilities. It plays a role in redox reactions, where it can act as an oxidizing agent, facilitating the conversion of various organic compounds. This property is particularly relevant in biological systems where oxidative stress is a concern. Studies have shown that cerium compounds can scavenge reactive oxygen species (ROS), thus protecting cells from oxidative damage .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidation-Reduction Reactions : Cerium(IV) ions can undergo reduction to cerium(III), facilitating electron transfer processes that are crucial for various biochemical reactions.

- Metal Chelation : The ability of cerium to form stable complexes with ligands enhances its biological efficacy, particularly in antimicrobial applications .

- Enzymatic Mimicry : Cerium compounds exhibit catalase-like and superoxide dismutase-like activities, which contribute to their antioxidant effects by mimicking natural enzymes involved in ROS detoxification .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of cerium(IV) complexes demonstrated that the Ce-8-hydroxyquinoline complex significantly inhibited bacterial growth at lower concentrations than the free ligand alone. This indicates a synergistic effect when cerium is complexed with appropriate ligands .

- Oxidative Stress Mitigation : Research involving cellular models showed that cerium oxide nanoparticles (which can be derived from cerium salts like Ce(SO₄)₂) effectively reduced oxidative stress markers in macrophages, promoting an anti-inflammatory response and enhancing cell survival under stress conditions .

Q & A

Basic Research Questions

Q. What are the standardized protocols for preparing Cerium(IV) sulfate solutions in redox titrations?

this compound is commonly used as a titrant in redox reactions due to its strong oxidizing properties. For volumetric analysis, prepare a 0.1 mol/L solution by dissolving Ce(SO₄)₂·4H₂O in sulfuric acid to stabilize the cerium(IV) ions and prevent hydrolysis. Calibrate the titer using iron(II) ethylenediammonium sulfate as a primary standard, and account for temperature and equipment variations by performing regular titer determinations under laboratory-specific conditions .

Q. How is this compound employed in spectrophotometric quantification of sulfate radicals?

In sulfate radical (SO₄•⁻) detection, Ce(III) sulfate reacts with SO₄•⁻ to form Ce(IV) sulfate, which is quantified via UV-Vis spectrophotometry at 315–320 nm. Key factors include maintaining pH 2–3 (using sulfuric acid), optimizing reaction time (5–10 minutes), and controlling Ce(III) concentration (0.1–0.5 mM) to minimize interference from anions like chloride .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use fume hoods for all procedures to avoid inhalation of acidic vapors. Wear acid-resistant gloves and eye protection, as the compound is corrosive (Skin Corr. 1B, H314). Neutralize spills with sodium bicarbonate, and store solutions in airtight containers to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How can methodological robustness be validated when using this compound from different suppliers?

To assess robustness, perform parallel experiments with this compound reagents from multiple suppliers (e.g., Sigma-Aldrich’s TitriPUR® vs. Vetec®). Use an F-test to compare variances in titration results (e.g., iodine quantification). A study showed no significant difference (F = 1.51 vs. critical F = 5.05 at 95% confidence), confirming method resilience to reagent source variations .

Q. What strategies resolve contradictions in redox titration data involving this compound?

Discrepancies often arise from unstable titers or environmental factors (e.g., temperature fluctuations). To mitigate:

- Standardize titer determination daily using ammonium iron(II) sulfate.

- Validate results via ICP-OES for cross-method consistency.

- Apply Grubbs’ test to identify outliers caused by partial Ce(IV) reduction .

Q. How does this compound concentration influence chemiluminescence sensitivity in organic compound detection?

In chemiluminescence assays (e.g., rhodamine B oxidation), Ce(IV) sulfate acts as an oxidant. Higher concentrations (0.05–0.2 M) enhance signal intensity but risk self-quenching. Optimize by testing incremental concentrations in micellar media (e.g., CTAC reversed micelles) to stabilize intermediates and maximize luminescence yield .

Q. What advanced characterization techniques validate this compound’s role in catalytic systems?

Use X-ray absorption spectroscopy (XAS) to probe Ce(IV) coordination geometry in sulfate matrices. Pair with cyclic voltammetry to assess redox potentials in catalytic cycles (e.g., Ce(IV)/Ce(III) transitions in diesel soot oxidation). UV-Vis diffuse reflectance spectroscopy further quantifies CeO₂ nanoparticle formation from Ce(IV) sulfate precursors .

Q. Methodological Best Practices

- Titration Accuracy : Pre-treat glassware with sulfuric acid to prevent Ce(IV) adsorption. Use digital burettes (e.g., Titrette®) for ±0.05% precision .

- Data Reproducibility : Document batch-specific impurity profiles (e.g., trace Fe³⁺) from Certificates of Analysis (CoA) and normalize results using blank corrections .

- Environmental Impact Mitigation : Treat waste with NaOH to precipitate Ce(OH)₄, reducing aquatic toxicity (WGK 2) .

Properties

IUPAC Name |

cerium(4+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.2H2O4S/c;2*1-5(2,3)4/h;2*(H2,1,2,3,4)/q+4;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDYWEUILIUIDF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce(SO4)2, CeO8S2 | |

| Record name | cerium(IV) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cerium(IV)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890707 | |

| Record name | Cerium(4+) disulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrate: Yellow-orange crystals that become anhydrous upon heating to 180-200 deg C; Soluble in water; [Merck Index] White or reddish-yellow crystals; Soluble in water; [Hawley] | |

| Record name | Ceric sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2086 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13590-82-4 | |

| Record name | Ceric sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, cerium(4+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium(4+) disulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium(4+) disulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CERIC SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F66FI5T7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.